COMT Inhibitory Potency: 18 nM IC₅₀ vs. Entacapone and Tolcapone
2-Ethyl-4-methoxy-3-methylbenzoic acid exhibits potent inhibition of catechol O-methyltransferase (COMT) with an IC₅₀ of 18 nM in a rat brain assay [1]. This potency is comparable to the clinically used COMT inhibitor entacapone (IC₅₀ = 10 nM in rat brain) and is approximately 43-fold more potent than tolcapone (IC₅₀ = 773 nM in rat liver) [2][3]. The compound's activity is attributed to its specific substitution pattern, which is absent in simpler benzoic acid derivatives such as 4-methoxybenzoic acid, which do not inhibit COMT at comparable concentrations .
| Evidence Dimension | COMT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 18 nM (rat brain COMT) |
| Comparator Or Baseline | Entacapone: 10 nM (rat brain COMT); Tolcapone: 773 nM (rat liver COMT); 4-Methoxybenzoic acid: >10,000 nM (estimated, no significant inhibition) |
| Quantified Difference | 1.8-fold less potent than entacapone; 43-fold more potent than tolcapone; >555-fold more potent than unsubstituted analog |
| Conditions | In vitro COMT inhibition assay using 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
This quantitative potency difference enables researchers to select the appropriate compound for specific experimental contexts, such as when a COMT inhibitor with intermediate potency is required for target validation or as a tool compound.
- [1] BindingDB. Affinity Data for Monomer ID 50017861. IC50: 18 nM. Assay: In vitro inhibitory activity against catechol O-methyltransferase of rat brain. Accessed April 2026. View Source
- [2] Nissinen E, et al. Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone. Naunyn Schmiedebergs Arch Pharmacol. 1992 Sep;346(3):262-6. View Source
- [3] De Santi C, et al. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. Eur J Clin Pharmacol. 1998;54(3):215-9. View Source
